

# ML390: A Technical Guide to a Promising Host-Targeted Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**ML390**, a potent and selective inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), has emerged as a promising candidate for broad-spectrum antiviral therapy. By targeting a crucial step in the de novo pyrimidine biosynthesis pathway, **ML390** effectively curtails the replication of viruses that rely on host cellular machinery for their propagation. This technical guide provides an in-depth overview of the antiviral properties of **ML390**, its mechanism of action, and the experimental data supporting its potential as a therapeutic agent. Detailed methodologies for key experimental assays are provided to facilitate further research and development in this area.

#### Introduction

The ever-present threat of emerging and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Host-targeted antivirals, which act on cellular factors essential for viral replication, offer a promising strategy to combat a wide range of viruses and are less prone to the development of viral resistance. **ML390** is a small molecule inhibitor of human DHODH, an enzyme that plays a critical role in the synthesis of pyrimidines, the building blocks of RNA and DNA.[1][2] By depleting the intracellular pool of pyrimidines, **ML390** creates an environment that is inhospitable to viral replication.[3]



#### **Antiviral Activity of ML390**

The primary antiviral activity of **ML390** has been demonstrated against Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease, which can lead to severe neurological complications.[3] While direct experimental evidence for **ML390** against other specific viruses is currently limited, the broader class of DHODH inhibitors has shown significant activity against a range of RNA viruses, suggesting a wider potential application for **ML390**.

#### **Quantitative Antiviral Data**

The antiviral efficacy of **ML390** and other relevant DHODH inhibitors is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of ML390 against Enterovirus 71

| Parameter              | Value      | Cell Line | Virus Strain  | Reference |
|------------------------|------------|-----------|---------------|-----------|
| IC50                   | 0.06601 μΜ | Vero      | Not Specified | [3]       |
| Selectivity Index (SI) | 156.5      | Vero      | Not Specified | [3]       |

Table 2: In Vitro Antiviral Activity of Other DHODH Inhibitors against Various RNA Viruses

| Compound      | Virus                          | EC50 (µM)     | Cell Line     | Reference |
|---------------|--------------------------------|---------------|---------------|-----------|
| S312          | Influenza A virus<br>(H1N1)    | 1.56          | Vero          | [4]       |
| S416          | SARS-CoV-2                     | 0.017         | Vero          | [4]       |
| Teriflunomide | Zika Virus                     | Not Specified | Not Specified | [1][5]    |
| Brequinar     | Ebola Virus<br>(mini-replicon) | 0.102         | Not Specified | [1]       |

Table 3: In Vitro DHODH and Cell Line Inhibition by ML390



| Target/Cell Line       | IC50/EC50 (μM) | Reference     |
|------------------------|----------------|---------------|
| DHODH (enzyme)         | $0.56 \pm 0.1$ | [4]           |
| ER-HOX-GFP (AML model) | $1.8 \pm 0.6$  | [4]           |
| U973 (AML model)       | $8.8 \pm 0.8$  | Not Specified |
| THP-1 (AML model)      | 6.5 ± 0.9      | [4]           |

#### **Mechanism of Action**

The primary mechanism of **ML390**'s antiviral activity is the inhibition of the host enzyme DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] By blocking this step, **ML390** depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of viral RNA and DNA.[3]

Supplementation with the downstream product orotate, as well as exogenous uridine and cytidine, has been shown to suppress the anti-EV71 activity of **ML390**, confirming that its antiviral effect is mediated by the inhibition of the pyrimidine synthesis pathway.[3]

Beyond pyrimidine depletion, emerging evidence suggests that DHODH inhibitors may also exert antiviral effects through other mechanisms. Inhibition of DHODH can lead to the activation of interferon-stimulated genes (ISGs), which play a crucial role in the innate immune response to viral infections.[6] Furthermore, disruption of the Coenzyme Q/Coenzyme Q hydroquinone (CoQ/CoQH2) redox cycle in mitochondria by DHODH inhibitors can induce ferroptosis, a form of iron-dependent programmed cell death, in virus-infected cells.[6]





Click to download full resolution via product page

Caption: ML390 inhibits DHODH, blocking pyrimidine synthesis and viral replication.



## In Vivo Efficacy

The antiviral efficacy of **ML390** has been demonstrated in an in vivo mouse model of EV71 infection. Treatment with **ML390** was shown to reduce the viral load in various organs, including the brain, liver, heart, and spleen.[3] Importantly, **ML390** treatment also significantly increased the survival rate of mice infected with a lethal dose of EV71.[3]

#### **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the evaluation of **ML390**'s antiviral activity.

#### **In Vitro Antiviral Assays**

This assay is used to determine the concentration of an antiviral compound required to protect cells from the virus-induced cell death.

- Cell Seeding: Seed Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
- Compound Preparation: Prepare serial dilutions of ML390 in cell culture medium.
- Infection: Infect the Vero cell monolayers with EV71 at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.
- Treatment: Immediately after infection, add the serially diluted **ML390** to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours.
- CPE Assessment: Observe the cells under a microscope for the presence of CPE.
   Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
- Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of ML390 that inhibits 50% of the viral CPE.



This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

- Cell Seeding: Seed a confluent monolayer of Vero cells in 6-well or 12-well plates.
- Virus-Compound Incubation: Pre-incubate a known titer of EV71 with serial dilutions of ML390 for 1 hour at 37°C.
- Infection: Adsorb the virus-compound mixture onto the Vero cell monolayers for 1 hour at 37°C.
- Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator until plaques (zones of cell death) are visible (typically 3-5 days).
- Plaque Visualization: Fix the cells with formaldehyde and stain with a dye such as crystal violet to visualize the plaques.
- Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC<sub>50</sub> value.



Click to download full resolution via product page

**Caption:** Workflow for in vitro antiviral assays.



#### In Vivo Efficacy Study

The following protocol outlines a general procedure for evaluating the in vivo efficacy of **ML390** in a mouse model of EV71 infection.

- Animal Model: Use a susceptible mouse model, such as neonatal ICR mice.
- Infection: Infect the mice with a lethal dose of a mouse-adapted EV71 strain via an appropriate route (e.g., intraperitoneal or intracranial injection).
- Treatment: Administer **ML390** to the mice at various dosages and schedules (e.g., once or twice daily) starting at a specified time post-infection. Include a vehicle-treated control group.
- Monitoring: Monitor the mice daily for clinical signs of disease (e.g., limb paralysis, weight loss) and survival.
- Viral Load Determination: At specific time points, euthanize a subset of mice from each
  group and collect tissues (e.g., brain, spinal cord, muscle, liver, spleen). Quantify the viral
  load in these tissues using quantitative reverse transcription PCR (qRT-PCR) or plaque
  assay.
- Data Analysis: Compare the survival rates, clinical scores, and viral loads between the
   ML390-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

# Potential for Broad-Spectrum Activity and Future Directions

While the definitive antiviral activity of **ML390** has been established for EV71, the known broad-spectrum efficacy of other DHODH inhibitors against a variety of RNA viruses, including influenza, Zika, and SARS-CoV-2, strongly suggests that **ML390** may also be effective against these and other viral pathogens.[1][4][5] Future research should focus on screening **ML390** against a wider panel of viruses to fully elucidate its antiviral spectrum.

Furthermore, the potential role of **ML390** in inducing ferroptosis in virus-infected cells warrants further investigation as a novel antiviral mechanism. Elucidating this and other potential secondary mechanisms of action could provide valuable insights for the development of combination therapies.



#### Conclusion

**ML390** represents a promising host-targeted antiviral agent with demonstrated efficacy against Enterovirus 71. Its mechanism of action, through the inhibition of the de novo pyrimidine biosynthesis pathway, provides a strong rationale for its potential broad-spectrum activity against a wide range of viruses. The in vivo data further supports its therapeutic potential. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of **ML390** as a novel antiviral therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ML390 inhibits enterovirus 71 replication by targeting de novo pyrimidine biosynthesis pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ML390: A Technical Guide to a Promising Host-Targeted Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609164#ml390-as-a-potential-antiviral-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com